molecular formula C14H21NO3 B056072 3-[(1-Adamantylcarbonyl)amino]propanoic acid CAS No. 21241-42-9

3-[(1-Adamantylcarbonyl)amino]propanoic acid

Cat. No.: B056072
CAS No.: 21241-42-9
M. Wt: 251.32 g/mol
InChI Key: UARMCZINRRNOQP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

3-[(1-Adamantylcarbonyl)amino]propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[(1-Adamantylcarbonyl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-Adamantylcarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to interact with proteins and other biomolecules. The pathways involved in its action are still under investigation, but it is known to affect protein stability and function .

Comparison with Similar Compounds

3-[(1-Adamantylcarbonyl)amino]propanoic acid can be compared with other adamantyl-containing compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the stability of the adamantyl group with the functional versatility of the propanoic acid moiety .

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c16-12(17)1-2-15-13(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARMCZINRRNOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368738
Record name 3-[(1-adamantylcarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21241-42-9
Record name 3-[(1-adamantylcarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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